molecular formula C10H13NO2 B3049711 2-(2,3-Dihydro-4H-1,4-benzoxazin-4-YL)ethanol CAS No. 216691-22-4

2-(2,3-Dihydro-4H-1,4-benzoxazin-4-YL)ethanol

Cat. No. B3049711
M. Wt: 179.22 g/mol
InChI Key: UAVVNZRSPBOWRF-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-4H-1,4-benzoxazin-4-yl)ethanol , also known by its systematic name 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid , is a chemical compound with the empirical formula C₁₁H₁₁NO₄ . It falls within the category of heterocyclic building blocks and has a molecular weight of approximately 221.21 g/mol . This compound exhibits interesting properties and has been studied for various applications.


Physical And Chemical Properties Analysis

  • Melting Point : The compound exhibits a melting point range of 163-166°C .

Scientific Research Applications

Synthesis and Characterization

  • 2-(2,3-Dihydro-4H-1,4-benzoxazin-4-YL)ethanol has been utilized in the synthesis and characterization of various compounds. For instance, it has been involved in the synthesis of amphiphilic axially-disubstituted silicon(IV) phthalocyanines, which were then characterized for their electrochemical properties using cyclic voltammetry and square wave voltammetry (Bıyıklıoğlu, Ömeroğlu, & Alp, 2016).

Electrochemical Properties

  • The compound has been instrumental in studying the electrochemical properties of silicon phthalocyanines. These studies revealed interesting behaviors such as reversible reduction and irreversible oxidation processes in these materials (Bıyıklıoğlu & Baş, 2015).

Role in Heterocyclic Chemistry

  • It plays a significant role in heterocyclic chemistry, particularly in the synthesis of benzoxazin derivatives. These derivatives have various applications, including in the development of pharmaceuticals due to their potential biological activities (Achari, Mandal, Dutta, & Chowdhury, 2004).

Biological Evaluation

  • In the context of biological evaluation, this compound has been a precursor in the synthesis of various benzoxazine derivatives. These derivatives were evaluated for their cardiovascular effects as potential antihypertensive agents, showing potential as pharmaceuticals (Touzeau et al., 2003).

Synthesis of Antimicrobials and Antioxidants

  • The compound has been used in the synthesis of benzoxazinyl pyrazolone arylidenes, which demonstrated potent antimicrobial and antioxidant properties (Sonia et al., 2013).

Agricultural Applications

  • In agriculture, 2-(2,3-Dihydro-4H-1,4-benzoxazin-4-YL)ethanol derivatives have shown promise due to their phytotoxic, antifungal, and antimicrobial effects. This makes them potential candidates for natural herbicide models (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzoxazin-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c12-7-5-11-6-8-13-10-4-2-1-3-9(10)11/h1-4,12H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVVNZRSPBOWRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2N1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589839
Record name 2-(2,3-Dihydro-4H-1,4-benzoxazin-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dihydro-4H-1,4-benzoxazin-4-YL)ethanol

CAS RN

216691-22-4
Record name 2-(2,3-Dihydro-4H-1,4-benzoxazin-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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